Triethyl(pent-4-ynoxy)silane

Descripción general

Descripción

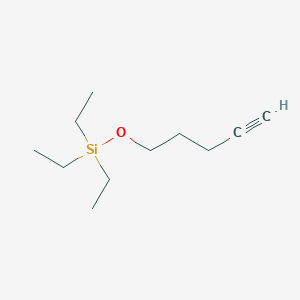

Triethyl(pent-4-ynoxy)silane is an organosilicon compound with the molecular formula C₁₁H₂₂OSi It is characterized by the presence of a silicon atom bonded to three ethyl groups and a pent-4-ynoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triethyl(pent-4-ynoxy)silane can be synthesized through several methods. One common approach involves the reaction of triethylsilane with pent-4-yn-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product. The general reaction scheme is as follows:

C₂H₅₃SiH+HOCH₂CH₂C≡CH→C₂H₅₃SiOCH₂CH₂C≡CH+H₂

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction by-products.

Análisis De Reacciones Químicas

Types of Reactions

Triethyl(pent-4-ynoxy)silane undergoes various chemical reactions, including:

Reduction: The silicon-hydrogen bond in triethylsilane is reactive and can participate in reduction reactions. For example, it can reduce aldehydes and ketones to their corresponding alcohols.

Substitution: The pent-4-ynoxy group can undergo substitution reactions, where the alkyne moiety can be functionalized with different substituents.

Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

Catalysts: Common catalysts for these reactions include transition metals such as platinum, palladium, and rhodium.

Solvents: Reactions are typically carried out in organic solvents like toluene, hexane, or dichloromethane.

Temperature: Reaction temperatures can vary, but many reactions occur at room temperature or slightly elevated temperatures.

Major Products

Alcohols: Reduction of carbonyl compounds yields alcohols.

Functionalized Alkynes: Substitution reactions can produce a variety of functionalized alkynes.

Silyl Ethers: Hydrosilylation reactions can form silyl ethers.

Aplicaciones Científicas De Investigación

Materials Science

Silane Coupling Agents

TEPOS is utilized as a silane coupling agent in the modification of surfaces. It enhances the adhesion between inorganic materials (like glass and metals) and organic polymers. This application is particularly significant in the production of composite materials where improved mechanical properties are desired.

Hydrophobic Coatings

The compound's ability to form hydrophobic surfaces makes it useful in creating water-repellent coatings. These coatings are applied in various industries, including automotive and construction, to improve durability and resistance to environmental factors.

Organic Synthesis

Building Block for Functionalized Silanes

TEPOS serves as a precursor for synthesizing more complex organosilicon compounds. Its terminal alkyne functionality allows for further functionalization through reactions such as click chemistry, enabling the development of new materials with tailored properties.

Synthesis of Alkynyl-Functionalized Polymers

The compound can be employed in the synthesis of alkynyl-functionalized polymers, which are valuable in applications ranging from drug delivery systems to advanced coatings. The incorporation of TEPOS into polymer matrices can enhance thermal stability and mechanical strength.

Electronics

Silane-Based Dielectric Materials

In the electronics sector, TEPOS is explored as a precursor for dielectric materials used in capacitors and insulators. Its incorporation into silicon-based devices can improve performance characteristics such as dielectric constant and thermal stability.

Surface Modification for Semiconductor Applications

TEPOS can modify semiconductor surfaces to enhance their electronic properties. This application is crucial in the fabrication of integrated circuits where surface characteristics significantly affect device performance.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Hydrophobic Coatings | Automotive Industry | TEPOS was used to create a hydrophobic layer on car surfaces, resulting in improved water repellency and reduced dirt accumulation. |

| Synthesis of Functionalized Polymers | Biomedical Applications | Research demonstrated that polymers synthesized with TEPOS exhibited enhanced drug loading capacities due to increased surface area from functional groups. |

| Electronics Surface Modification | Semiconductor Devices | A study showed that TEPOS-treated silicon wafers had improved charge carrier mobility, leading to better performance in electronic components. |

Mecanismo De Acción

The mechanism of action of triethyl(pent-4-ynoxy)silane in chemical reactions involves the activation of the silicon-hydrogen bond. Catalysts facilitate the cleavage of this bond, allowing the silicon atom to form new bonds with other atoms or groups. The pent-4-ynoxy group can also participate in reactions through its alkyne moiety, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparación Con Compuestos Similares

Similar Compounds

Triethylsilane: Similar to triethyl(pent-4-ynoxy)silane, triethylsilane is used as a reducing agent and a hydride source in organic synthesis. it lacks the pent-4-ynoxy group, which limits its reactivity in certain reactions.

Trimethylsilane: Another related compound, trimethylsilane, has three methyl groups attached to the silicon atom. It is less reactive than this compound due to the absence of the alkyne functionality.

Triethylsilylacetylene: This compound contains an ethynyl group bonded to a triethylsilyl group. It shares some reactivity with this compound but differs in its overall structure and applications.

Uniqueness

This compound is unique due to the presence of both the triethylsilane and pent-4-ynoxy functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to undergo both reduction and hydrosilylation reactions makes it a versatile reagent in organic synthesis and materials science.

Actividad Biológica

Triethyl(pent-4-ynoxy)silane is an organosilicon compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a pent-4-ynoxy group attached to a triethylsilyl moiety, which contributes to its unique reactivity and potential biological applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, silanes and their derivatives are known for their efficacy against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Cancer Research

Research has suggested that silane compounds can influence cancer cell proliferation. A study examining related silanes demonstrated that they could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways . Although direct evidence for this compound is scarce, its structural characteristics imply potential cytotoxic effects worthy of further investigation.

The biological activity of this compound may involve several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of silanes allows them to integrate into lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Some silanes have been shown to induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : Silanes may interfere with enzyme activity involved in critical cellular processes.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several silane derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting that modifications in the alkyl chain can enhance antimicrobial properties .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Similar silane | Escherichia coli | 18 |

Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, a related silane compound was tested for its cytotoxic effects on human cancer cell lines. The study found that exposure led to a dose-dependent increase in apoptosis markers, indicating potential therapeutic applications for similar compounds .

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

Propiedades

IUPAC Name |

triethyl(pent-4-ynoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22OSi/c1-5-9-10-11-12-13(6-2,7-3)8-4/h1H,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOKERJRJGIYPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611802 | |

| Record name | Triethyl[(pent-4-yn-1-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174064-03-0 | |

| Record name | Triethyl[(pent-4-yn-1-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.